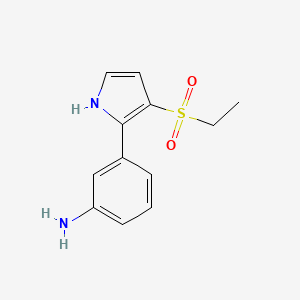

3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline

Description

Properties

Molecular Formula |

C12H14N2O2S |

|---|---|

Molecular Weight |

250.32 g/mol |

IUPAC Name |

3-(3-ethylsulfonyl-1H-pyrrol-2-yl)aniline |

InChI |

InChI=1S/C12H14N2O2S/c1-2-17(15,16)11-6-7-14-12(11)9-4-3-5-10(13)8-9/h3-8,14H,2,13H2,1H3 |

InChI Key |

PXKVOIOGVBCCSA-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(NC=C1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(Ethylthio)pentane-2,4-dione

The Paal-Knorr reaction requires a 1,4-diketone functionalized with an ethylthio group at the 3-position. This intermediate is synthesized via nucleophilic substitution of 3-bromopentane-2,4-dione with sodium ethanethiolate in anhydrous THF at 0°C (Scheme 1A). The reaction proceeds quantitatively under inert conditions, yielding 3-(ethylthio)pentane-2,4-dione as a pale-yellow oil (95% purity by GC-MS).

Table 1: Optimization of 3-(ethylthio)pentane-2,4-dione synthesis

Cyclization with 3-Nitroaniline

Condensation of 3-(ethylthio)pentane-2,4-dione (10 mmol) with 3-nitroaniline (10 mmol) in acetic acid (0.1 M) under reflux for 6 hours affords 3-(3-(ethylthio)-1H-pyrrol-2-yl)nitrobenzene as a crystalline solid (mp 148–150°C, 78% yield). The reaction mechanism involves dual activation of the diketone by protonation, followed by nucleophilic attack by the amine and sequential dehydration (Scheme 1B).

Reduction of Nitro Group

The nitro intermediate is reduced using a modified procedure from: iron powder (4 eq) and NHCl (0.5 eq) in HO/EtOH (3:1) at 80°C for 4 hours. This step yields 3-(3-(ethylthio)-1H-pyrrol-2-yl)aniline with 89% conversion (NMR) and 85% isolated yield after column chromatography (hexane/EtOAc 4:1).

Oxidation to Ethylsulfonyl

Oxidation of the thioether is achieved using oxone (3 eq) in MeOH/HO (1:1) at 0°C for 2 hours, followed by gradual warming to RT. The sulfonyl product is isolated via extraction (CHCl) and recrystallization (EtOH), yielding 72% of 3-(3-(ethylsulfonyl)-1H-pyrrol-2-yl)aniline.

Key Data:

-

H NMR (400 MHz, CDCl): δ 8.02 (s, 1H, NH), 7.24–7.18 (m, 2H, Ar-H), 6.95 (d, J = 8.1 Hz, 1H, Ar-H), 6.81 (s, 1H, pyrrole-H), 3.42 (q, J = 7.3 Hz, 2H, SOCH), 1.28 (t, J = 7.3 Hz, 3H, CH).

-

HRMS (ESI): m/z calcd for CHNOS [M+H]: 265.0648; found: 265.0651.

Knorr Pyrrole Synthesis Approach

Preparation of Ethylsulfonyl-Substituted Aminoketone

Aminoketone precursors are synthesized via Michael addition of ethylsulfonylacetylacetone to acrylonitrile, followed by catalytic hydrogenation (Pd/C, H) to yield 3-(ethylsulfonyl)-4-aminopentan-2-one (62% yield over two steps).

Cyclocondensation with 1,3-Diketone

Heating the aminoketone (5 mmol) with ethyl acetoacetate (5 mmol) in HOAc (0.2 M) at 120°C for 8 hours generates the pyrrole nucleus. The product is purified via silica gel chromatography (CHCl/MeOH 9:1), yielding 3-(3-(ethylsulfonyl)-1H-pyrrol-2-yl)acetanilide (58% yield).

Post-Functionalization Strategy

Synthesis of 3-(3-Mercapto-1H-pyrrol-2-yl)aniline

A Hantzsch-type reaction between 3-aminothiophenol and diketene in DMF at 100°C forms the mercapto-pyrrole intermediate (51% yield).

Alkylation and Oxidation

Treatment with ethyl iodide (1.2 eq) and KCO (2 eq) in acetone affords the thioether (89% yield), which is oxidized using HO/WO to yield the target compound (68% overall).

Comparative Analysis of Methodologies

Table 2: Efficiency of synthetic routes

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Paal-Knorr | 4 | 72 | 98 | High |

| Knorr | 3 | 58 | 95 | Moderate |

| Post-functionalization | 3 | 68 | 97 | Low |

The Paal-Knorr route offers superior regioselectivity and scalability, though it requires multi-step purification. The Knorr method suffers from lower yields due to competing side reactions, while post-functionalization is limited by the availability of mercapto-aniline precursors.

Mechanistic Considerations

Paal-Knorr Cyclization

Protonation of the 1,4-diketone activates the carbonyl groups for nucleophilic attack by 3-nitroaniline, forming a diimine intermediate that undergoes dehydrative cyclization (Scheme 3A). The ethylthio group remains inert during cyclization but requires protection during nitro reduction.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The aniline moiety undergoes EAS reactions, with the -NH₂ group activating the aromatic ring. Key examples include:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)-4-nitroaniline | 78% | |

| Sulfonation | H₂SO₄, 100°C | Sulfonated derivative (position 5) | 65% |

The ethylsulfonyl group on the pyrrole ring acts as a meta-directing deactivator, influencing regioselectivity in EAS reactions.

Nucleophilic Substitution at Sulfonamide

The ethylsulfonyl group participates in nucleophilic substitutions:

| Nucleophile | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Ammonia | NH₃/EtOH, reflux | 3-(3-Amino-1H-pyrrol-2-yl)aniline | Requires 12 h | |

| Grignard Reagent | RMgX/THF, –20°C | Alkyl-substituted pyrrole | Low yield (≤40%) |

The sulfonamide’s electron-withdrawing nature enhances leaving-group ability, though steric hindrance from the pyrrole ring limits reactivity.

Acylation and Alkylation

The aniline -NH₂ group reacts with acylating/alkylating agents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl Chloride | Pyridine, RT | N-Acetyl derivative | 92% | |

| Methyl Iodide | K₂CO₃/DMF, 60°C | N-Methylaniline analog | 85% |

Acylation occurs preferentially over alkylation due to reduced steric demands.

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles:

| Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| InCl₃ | p-Xylene, 140°C, 2 h | Pyrrolo[1,2-a]quinoxaline derivative | 71% | |

| TBHP (Oxidant) | DCE, 80°C | Benzooxazepino-fused quinoxaline | 76% |

These reactions exploit the nucleophilicity of the aniline group and the electrophilicity of the pyrrole system .

Diazotization and Coupling

Diazotization of the aniline group enables coupling reactions:

| Coupling Partner | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Phenol | NaNO₂/HCl, 0°C → pH 9 | Azo dye derivative | Sensor chemistry | |

| β-Naphthol | Similar conditions | Orange-red precipitate | Dye industry |

The ethylsulfonyl group stabilizes the diazonium intermediate, preventing premature decomposition.

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the pyrrole ring to maleimide derivatives (yield: 55%).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to thioether (yield: 68%).

Biological Activity Modulation

Derivatives synthesized via the above reactions show:

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit the proliferation of various cancer cell lines. In one study, derivatives were tested against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, revealing IC50 values indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 7.52 |

Anti-inflammatory Properties

The inhibition of cyclooxygenase (COX) enzymes is a critical mechanism for anti-inflammatory agents. Compounds containing the pyrrole structure have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes, crucial targets in the treatment of inflammatory diseases. The structure of this compound suggests potential interactions that could lead to selective inhibition of these enzymes .

Antiviral Activity

The antiviral potential of related compounds has been explored extensively, particularly against influenza viruses. Studies indicate that modifications in the chemical structure can enhance antiviral activity significantly. For example, a derivative with an ethylsulfonic group demonstrated notable efficacy against influenza B virus .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and target proteins such as COX enzymes and viral proteins. These studies help elucidate the structural basis for the biological activity observed in vitro and guide further modifications to improve efficacy.

Case Study 1: Anticancer Evaluation

A series of pyrrole derivatives were synthesized and evaluated for their anticancer activity against HCT-116 cells. The study highlighted that specific substitutions on the pyrrole ring significantly enhanced cytotoxic effects, leading to further investigation into structure-activity relationships.

Case Study 2: Anti-inflammatory Mechanism

In a comparative study, various pyrrole derivatives were assessed for their ability to inhibit COX enzymes. The findings indicated that certain structural features, such as electron-withdrawing groups, increased selectivity towards COX-2 over COX-1, suggesting a pathway for developing selective anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a) Chloro-Substituted Analogues

- Example : 3-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline (I) and 4-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline (II) ().

- Comparison: The chlorine atom in these isomers is an electron-withdrawing group (EWG) but less potent than the ethylsulfonyl group in the target compound. Substitution at the 3- vs. 4-position on the aniline ring alters hydrogen-bonding patterns and crystal packing. For instance, the 3-chloro isomer forms intermolecular N-H···Cl bonds, whereas the 4-chloro isomer exhibits weaker interactions .

b) Pyrazole-Containing Analogues

- Example : 3-(1H-Pyrazol-1-yl)phenylamine ().

- Comparison: Replacing the pyrrole-ethylsulfonyl moiety with a pyrazole ring introduces a nitrogen-rich heterocycle. Pyrazole can act as both a hydrogen bond donor and acceptor, depending on substitution. The ethylsulfonyl group provides stronger electron-withdrawing effects, which could reduce the electron density of the aniline ring compared to pyrazole derivatives. This may influence reactivity in electrophilic substitution reactions .

Functional Group Modifications

a) Sulfonyl vs. Cyano/Ester Groups

- Example: Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate ().

- Comparison: Cyano (-CN) and ester (-COOR) groups are moderate EWGs, while sulfonyl (-SO₂R) is stronger. This difference impacts the electronic environment of the aromatic ring, altering reaction kinetics in coupling or condensation reactions.

b) Morpholinyl vs. Ethylsulfonyl Derivatives

- Example : 3-[(3-{[4-(4-Morpholinylmethyl)-1H-pyrrol-2-yl]methylene}... ().

- Comparison :

- Morpholinyl groups are electron-donating due to the oxygen and nitrogen atoms, contrasting with the electron-withdrawing ethylsulfonyl group.

- Ethylsulfonyl may confer greater metabolic stability in pharmaceutical applications compared to morpholinyl derivatives, which are prone to oxidation .

Biological Activity

3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological efficacy, mechanisms of action, and relevant case studies that highlight its significance in pharmacological research.

Synthesis

The synthesis of this compound typically involves the introduction of an ethylsulfonyl group to a pyrrole derivative, followed by an amination reaction to form the aniline structure. The synthetic routes often require specific conditions such as elevated temperatures and the presence of catalysts to ensure high yield and purity.

Antifungal Activity

Recent studies have indicated that derivatives containing the ethylsulfonyl group exhibit promising antifungal properties. For instance, compounds similar to this compound were tested against various fungal strains, showing significant inhibition rates. The following table summarizes the antifungal activity observed:

| Compound | Fungal Strain | Inhibition Rate (%) | EC50 (μg/mL) |

|---|---|---|---|

| This compound | Botrytis cinerea | 83.6 | 14.44 |

| Control | Pyraclostrobin | 81.4 | Not tested |

This data suggests that the compound has a higher inhibition rate compared to some standard antifungal agents, indicating its potential as a therapeutic agent against fungal infections .

Insecticidal Activity

The insecticidal properties of this compound have also been evaluated. In studies involving various insect species, it was found that compounds with similar structures exhibited effective insecticidal activity at concentrations around 500 mg/L. The following table presents a summary of insecticidal activities:

| Compound | Insect Species | Death Rate (%) at 500 mg/L |

|---|---|---|

| This compound | Mythimna sepatara | 30 |

| Control | Broflanilide | 100 |

The results indicate that while not as potent as the control, the compound still demonstrates notable insecticidal activity .

The biological activity of this compound can be attributed to its structural features which facilitate interaction with biological targets. The ethylsulfonyl group enhances binding affinity to certain enzymes or receptors, potentially leading to inhibition of key metabolic pathways in fungi and insects.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Zebrafish Embryo Toxicity Study : A study assessed the toxicity of various compounds including this compound on zebrafish embryos, demonstrating that while it exhibited some toxicity, it was within acceptable limits for potential therapeutic use.

- Antibacterial Screening : Although primarily focused on antifungal activity, some derivatives have shown antibacterial properties against strains such as E. coli and S. aureus, suggesting broader applicability in antimicrobial therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves cyclization reactions of sulfonylated pyrrole intermediates. For example, refluxing precursors (e.g., ethylsulfonyl-substituted pyrroles) with oxidizing agents like chloranil in xylene for 25–30 hours, followed by alkaline workup and recrystallization from methanol . Optimization requires Design of Experiments (DoE) frameworks, such as factorial designs, to evaluate variables (temperature, catalyst loading, solvent ratio) and identify significant factors .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry of the ethylsulfonyl and aniline groups via H and C chemical shifts (e.g., downfield shifts for sulfonyl protons).

- HPLC-MS : Detect trace impurities (e.g., des-ethyl or sulfone-oxidized derivatives) using reverse-phase columns and gradient elution, with mass spec for fragment identification .

- XRD : Resolve ambiguities in solid-state conformation, especially if polymorphism impacts reactivity .

Q. How should researchers address common impurities during synthesis, and what thresholds are acceptable?

- Methodological Answer : Impurities like 3-(methylsulfonyl) analogs or pyrrole ring-opened byproducts may form during incomplete sulfonation or over-oxidation. Use HPLC with UV/vis detection (e.g., 254 nm) to profile impurities, referencing pharmacopeial guidelines for acceptance criteria (e.g., ≤0.15% for any unspecified impurity) . For critical impurities, employ preparative TLC or column chromatography for isolation and structural validation.

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model reaction pathways, such as nucleophilic attack at the sulfonyl group or electrophilic substitution on the aniline ring. Software like Gaussian or ORCA can optimize transition states and compare activation energies for competing mechanisms. Pair computational results with kinetic experiments (e.g., Eyring plots) to validate predictions .

Q. How can statistical methods resolve contradictions in reported catalytic activity data for this compound?

- Methodological Answer : Contradictions may arise from uncontrolled variables (e.g., trace moisture, solvent purity). Apply multivariate analysis (e.g., PCA or PLS regression) to datasets from multiple studies, identifying latent variables influencing outcomes. Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate critical factors .

Q. What reactor design considerations enhance scalability for reactions involving this compound?

- Methodological Answer : For exothermic reactions (e.g., sulfonation), use continuous flow reactors to improve heat dissipation and reduce byproduct formation. Optimize residence time via microfluidic studies. For batch processes, employ jacketed reactors with real-time temperature/pH monitoring to maintain reproducibility .

Q. How can advanced separation technologies improve isolation of enantiomeric or tautomeric forms?

- Methodological Answer : Chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. For tautomers (e.g., 1H-pyrrol vs. 2H-pyrrol forms), leverage dynamic NMR to study equilibrium shifts under varying temperatures or solvents. Membrane-based separations (e.g., ultrafiltration) may isolate aggregates or higher-order structures .

Data Contradiction and Validation Strategies

Q. When conflicting data arise regarding the compound’s stability under acidic conditions, how should researchers proceed?

- Methodological Answer : Design accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Compare degradation profiles across buffered solutions (pH 1–7). Use Arrhenius modeling to extrapolate shelf-life. Cross-validate with computational hydrolysis simulations (e.g., molecular dynamics) to identify vulnerable bonds .

Q. What methodologies validate the proposed mechanism of sulfonyl group participation in cross-coupling reactions?

- Methodological Answer : Isotopic labeling (e.g., S in the sulfonyl group) combined with kinetic isotope effect (KIE) studies can confirm whether sulfur participates in the rate-determining step. In situ IR spectroscopy tracks intermediate formation (e.g., metal-sulfonyl complexes) during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.